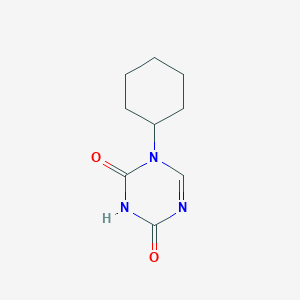
1-Cyclohexyl-1,3,5-triazine-2,4(1h,3h)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyclohexyl-1,3,5-triazine-2,4(1H,3H)-dione is a chemical compound known for its unique structure and properties It belongs to the class of triazine derivatives, which are characterized by a six-membered ring containing three nitrogen atoms
Preparation Methods
The synthesis of 1-Cyclohexyl-1,3,5-triazine-2,4(1H,3H)-dione typically involves the reaction of cyclohexylamine with cyanuric chloride. The reaction proceeds through a nucleophilic substitution mechanism, where the chlorine atoms on the cyanuric chloride are replaced by the cyclohexylamine groups. The reaction conditions often include the use of a solvent such as acetonitrile or dichloromethane, and the reaction is carried out at room temperature or slightly elevated temperatures.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
1-Cyclohexyl-1,3,5-triazine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate. The oxidation typically leads to the formation of triazine oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced triazine derivatives.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles such as amines or thiols replace the cyclohexyl group. These reactions often require mild conditions and can be catalyzed by acids or bases.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine oxides, while substitution reactions can produce a variety of substituted triazine derivatives.
Scientific Research Applications
1-Cyclohexyl-1,3,5-triazine-2,4(1H,3H)-dione has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex triazine derivatives. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: This compound has been studied for its potential biological activities, including antimicrobial and antiviral properties. It can be used as a lead compound for the development of new drugs.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the treatment of diseases caused by microbial infections.
Industry: In industrial applications, it is used as a stabilizer for polymers and as an additive in coatings and adhesives. Its stability and reactivity make it suitable for various industrial processes.
Mechanism of Action
The mechanism of action of 1-Cyclohexyl-1,3,5-triazine-2,4(1H,3H)-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes.
Comparison with Similar Compounds
1-Cyclohexyl-1,3,5-triazine-2,4(1H,3H)-dione can be compared with other triazine derivatives, such as:
1,3,5-Triazine-2,4,6-triamine (Melamine): Unlike this compound, melamine contains three amino groups attached to the triazine ring. Melamine is widely used in the production of plastics and resins.
1,3,5-Triazine-2,4-diamine (Ammeline): Ammeline has two amino groups and one hydroxyl group attached to the triazine ring. It is an intermediate in the synthesis of melamine and other triazine derivatives.
1,3,5-Triazine-2,4,6-triol (Cyanuric Acid): Cyanuric acid contains three hydroxyl groups attached to the triazine ring. It is used as a precursor for the synthesis of disinfectants and herbicides.
The uniqueness of this compound lies in its cyclohexyl group, which imparts distinct chemical and physical properties compared to other triazine derivatives.
Properties
CAS No. |
68498-51-1 |
|---|---|
Molecular Formula |
C9H13N3O2 |
Molecular Weight |
195.22 g/mol |
IUPAC Name |
1-cyclohexyl-1,3,5-triazine-2,4-dione |
InChI |
InChI=1S/C9H13N3O2/c13-8-10-6-12(9(14)11-8)7-4-2-1-3-5-7/h6-7H,1-5H2,(H,11,13,14) |
InChI Key |
YUBNSCHSHWWVIE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)N2C=NC(=O)NC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


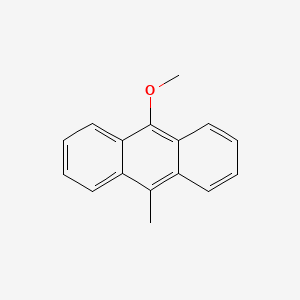

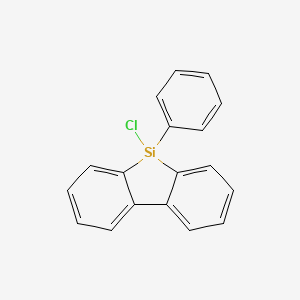
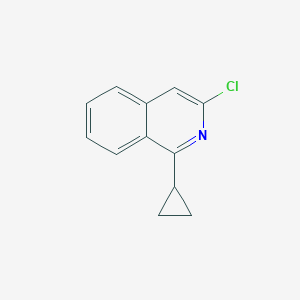

![4-(Chloromethyl)-[3,3'-bipyridin]-2-ol](/img/structure/B13139243.png)
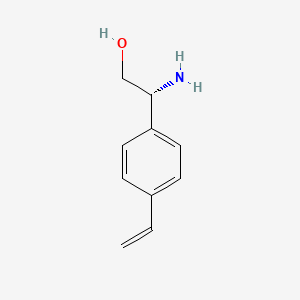


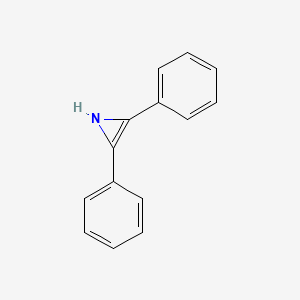


![5-Methoxy-1,2,3,4-tetrahydropyrido[3,4-b]pyrazine](/img/structure/B13139283.png)
![5'-Acetyl-6'-methyl-2'-(methylsulfanyl)[3,4'-bipyridine]-3'-carbonitrile](/img/structure/B13139300.png)
